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Introduction

Ulotaront (SEP-363856) is an investigational antipsychotic agent with a novel mechanism of
action, primarily acting as a trace amine-associated receptor 1 (TAAR1) agonist and a
serotonin 1A (5-HT1A) receptor agonist.[1][2] This distinct pharmacological profile, which does
not rely on direct dopamine D2 receptor antagonism, has generated significant interest in its
potential to treat the negative symptoms of schizophrenia, a critical unmet need in the
management of this complex disorder.[3] Negative symptoms, such as avolition, anhedonia,
social withdrawal, alogia, and blunted affect, are particularly challenging to treat with existing
antipsychotics.[3]

These application notes provide detailed protocols for assessing the effects of ulotaront on the
negative symptoms of schizophrenia, based on methodologies employed in its clinical
development program. The protocols are intended to guide researchers, scientists, and drug
development professionals in designing and implementing robust assessments for similar
compounds or further studies on ulotaront.
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. Mechanism of Action of Ulotaront

Ulotaront's therapeutic potential is believed to stem from its dual agonism at TAAR1 and 5-
HT1A receptors, which modulates dopaminergic, serotonergic, and glutamatergic
neurotransmission.[4][5]

e TAAR1 Agonism: TAARL is a G-protein-coupled receptor (GPCR) that can modulate the
activity of dopamine neurons.[6] Activation of TAARL1 is thought to reduce dopamine neuron
firing and dopamine release, which may help to normalize the hyperdopaminergic state
associated with psychosis without the extrapyramidal side effects and hyperprolactinemia
associated with D2 receptor blockade.[7]

o 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, particularly in the prefrontal
cortex, is associated with anxiolytic, antidepressant, and pro-cognitive effects. This action
may contribute to improvements in negative and affective symptoms in schizophrenia.[8]

Signaling Pathway of Ulotaront

The following diagram illustrates the proposed signaling pathway of ulotaront through its action
on TAAR1 and 5-HT1A receptors.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10465394/
http://shmsafety.com/Upload/file/1755128833.pdf
https://en.wikipedia.org/wiki/TAAR1
https://consensus.app/search/how-do-taar1-agonists-modulate-monoaminergic-neuro/NxR-UOB1Rh2CtkAi5XBFWQ/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2903656/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Agonist

Inhibits

5-HT1A (Autoreceptor)

Dopamine Release

5-HT1A (Postsynaptic) G"z:é‘e"l 33;‘:‘)'"9

Modulation of
Neuronal Activity

Click to download full resolution via product page
Ulotaront's dual agonism at TAARL and 5-HT1A receptors.

Il. Clinical Trial Design for Assessing Negative
Symptoms

A robust clinical trial design is essential for accurately assessing the efficacy of ulotaront on
negative symptoms. The following workflow outlines a typical design based on the ulotaront

clinical trial program.
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A typical clinical trial workflow for assessing ulotaront.
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lll. Quantitative Data from Ulotaront Clinical Trials

The following tables summarize the key quantitative data from the Phase 2 and Phase 3
(DIAMOND 1 & 2) clinical trials of ulotaront, focusing on the assessment of negative symptoms.

Table 1: Phase 2 Study Results for Negative
Symptoms[4][9]

Ulotaront (50-75 Effect Size (vs.
Outcome Measure Placebo

mgl/day) Placebo)
PANSS Negative

0.37
Subscale Score
Baseline (Mean) 25 25

Change from Baseline ) ) )
Meaningful Reduction Less Reduction
at Week 4

PANSS-Marder
Negative Symptom 0.46
Factor

Brief Negative
Symptom Scale 0.48
(BNSS) Total Score

Baseline (Mean) 37 37

Table 2: Phase 3 (DIAMOND 1 & 2) Study Results -
PANSS Total Score[10][11][12][13][14]
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] Change
Baseline
from
Treatment PANSS . p-value (vs.
Study N Baseline at
Arm Total Score Placebo)
Week 6 (LS
(Mean)
Mean)
Ulotaront 50 Not
DIAMOND 1 145 ~100 -16.9 o
mg/day Significant
Ulotaront 75 Not
145 ~100 -19.6 o
mg/day Significant
Placebo 145 ~100 -19.3
Ulotaront 75 Not
DIAMOND 2 155 ~100 -16.4 o
mg/day Significant
Ulotaront 100 Not
155 ~100 -18.1 o
mg/day Significant
Placebo 154 ~100 -14.3

Note: In the Phase 3 trials, ulotaront did not meet the primary endpoint of statistically significant
superiority over placebo on the PANSS total score. The company suggested that a high
placebo response may have masked the therapeutic effect.[9][10][11][12][13]

Table 3: Dose-Response Meta-Analysis of PANSS
Negative Symptom Score[1]

Standardized Mean Difference (SMD) vs.
Placebo [95% CI]

Ulotaront Dose

100 mg -0.28 [-0.48, -0.08]

IV. Experimental Protocols for Assessing Negative
Symptoms

Accurate and consistent assessment of negative symptoms is paramount. The following are
detailed protocols for the two primary scales used in the ulotaront clinical trials: the Positive and

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.psychiatrictimes.com/view/schizophrenia-treatment-fails-to-meet-primary-endpoint-in-phase-3-clinical-studies
https://synapse.patsnap.com/blog/sumitomo-dainippon-pharmaotsuka-pharmaceutical-announced-that-two-phase-iii-studies-of-ulotaront-did-not-meet-the-primary-endpoints
https://otsuka-us.com/news/sumitomo-pharma-and-otsuka-announce-topline-results-phase-3-diamond-1-and-diamond-2-clinical
https://www.medthority.com/news/2023/8/sumitomo-pharma-and-otsuka-announce-topline-results-fromphase-iii-diamond-1-and-diamond-2-clinical-studiesevaluating-ulotaront-in-schizophrenia/
https://www.clinicaltrialsarena.com/news/sumitomo-ulotaront-schizophrenia/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Negative Syndrome Scale (PANSS) and the Brief Negative Symptom Scale (BNSS).

A. Protocol for Administration of the Positive and
Negative Syndrome Scale (PANSS) - Negative Symptom
Subscale

The PANSS is a 30-item scale that evaluates the severity of positive, negative, and general
psychopathology symptoms of schizophrenia.[3] The negative symptom subscale consists of 7
items.

1. Rater Training and Certification:
 All raters must undergo comprehensive training on the PANSS administration and scoring.

» Certification should be achieved by demonstrating high inter-rater reliability on standardized
training videos or live patient interviews.

2. Interview Setting:

e The interview should be conducted in a quiet, private, and comfortable setting to facilitate
open communication.

e The duration of the interview is typically 30-45 minutes.
3. Semi-Structured Interview (SCI-PANSS):

« Ultilize the Structured Clinical Interview for PANSS (SCI-PANSS) to ensure all domains are
covered systematically.

e Begin with open-ended questions to encourage spontaneous reporting of symptoms.
» Follow up with specific probes for each of the 7 negative symptom items.

4. PANSS Negative Symptom Items and Probing Questions:
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Item

Symptom

Probing Questions

N1

Blunted Affect

Observe the patient's facial
expression, vocal intonation,
and gestures throughout the
interview. "How have your
emotions been lately? Do you
feel your face shows your

emotions?"

N2

Emotional Withdrawal

"How much time do you spend
with other people? Do you
prefer to be alone? Do you feel

distant from others?"

N3

Poor Rapport

Assess the quality of the
interpersonal interaction during
the interview. Is the patient
engaged, open, and easy to

communicate with?

N4

Passive/Apathetic Social
Withdrawal

"What do you do during the
day? Do you have any hobbies
or interests? Do you have the

energy to do things?"

N5

Difficulty in Abstract Thinking

Use proverbs and similarities
to assess abstract reasoning.
"What does the saying 'Don't
cry over spilled milk' mean? In
what way are an apple and a

banana alike?"

N6

Lack of Spontaneity and Flow

of Conversation

Observe the patient's speech
patterns. Is their speech
spontaneous and fluent, or do
they require constant

prompting?

N7

Stereotyped Thinking

"Do you find yourself having

the same thoughts over and
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over? Are your thoughts rigid

or inflexible?"

5. Scoring:
e Each item is rated on a 7-point Likert scale from 1 (absent) to 7 (extreme).

e Scoring should be based on the patient's self-report, observations during the interview, and
information from caregivers or medical records.

e The total negative symptom subscale score is the sum of the scores for the 7 items (range:
7-49).

B. Protocol for Administration of the Brief Negative
Symptom Scale (BNSS)

The BNSS is a 13-item scale specifically designed to assess the five domains of negative
symptoms: anhedonia, avolition, asociality, blunted affect, and alogia.

1. Rater Training:

o Raters should be trained on the BNSS manual, which provides detailed instructions and
anchor points for each item.

2. Semi-Structured Interview:
o The BNSS includes a semi-structured interview guide with specific questions for each item.
e The interview typically takes 15-20 minutes to complete.

3. BNSS Domains and Items:
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Domain Items

Anhedonia Intensity of Pleasure, Frequency of Pleasure
Avolition Motivation for Activities, Initiation of Activities
Asociality Social Interest, Social Closeness

Facial Expression, Vocal Expression,

Blunted Affect )
Expressive Gestures
) Poverty of Speech, Poverty of Content of
Alogia
Speech
Distress Subjective Distress about Negative Symptoms
4. Scoring:

Each of the 13 items is rated on a 7-point scale from 0 (absent) to 6 (severe).

The total BNSS score is the sum of all 13 item scores (range: 0-78).

Subscale scores can be calculated for each of the five domains.

V. Conclusion

The assessment of negative symptoms in schizophrenia is a critical component of developing
novel therapeutics like ulotaront. The protocols outlined in these application notes, utilizing the
PANSS and BNSS, provide a standardized and comprehensive framework for evaluating the
efficacy of treatments targeting this challenging symptom domain. The unique mechanism of
action of ulotaront as a TAAR1 and 5-HT1A agonist holds promise for addressing the unmet
needs of individuals with schizophrenia, and rigorous assessment methodologies are essential
to fully elucidate its therapeutic potential. While the Phase 3 trials did not meet their primary
endpoints on the PANSS total score, further analysis of the data, particularly on the negative
symptom subscales, is warranted to understand the full clinical profile of ulotaront.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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